6-Benzyloxy-5-methoxy-1-indanone
Overview
Description
TEICOPLANIN A2-4 is a glycopeptide antibiotic that is part of the teicoplanin complex, which consists of several compounds, including five major components (TEICOPLANIN A2-1 through A2-5) and four minor components (RS-1 through RS-4) . TEICOPLANIN A2-4 is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Preparation Methods
TEICOPLANIN A2-4 is produced by the bacterium Actinoplanes teichomyceticus . The production process involves fermentation, where the bacterium is cultured under specific conditions to produce the antibiotic. The fermentation broth is then subjected to various purification steps to isolate TEICOPLANIN A2-4 . Industrial production methods typically involve optimizing the fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
TEICOPLANIN A2-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives of TEICOPLANIN A2-4 .
Scientific Research Applications
TEICOPLANIN A2-4 has a wide range of scientific research applications, including:
Mechanism of Action
TEICOPLANIN A2-4 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, preventing their incorporation into the cell wall and thus inhibiting cell wall synthesis . This leads to cell lysis and death of the bacteria. The molecular targets of TEICOPLANIN A2-4 include the enzymes involved in peptidoglycan synthesis .
Comparison with Similar Compounds
TEICOPLANIN A2-4 is similar to other glycopeptide antibiotics, such as vancomycin . it has some unique features that distinguish it from other compounds:
Spectrum of Activity: TEICOPLANIN A2-4 has a broader spectrum of activity against Gram-positive bacteria compared to some other glycopeptides.
Pharmacokinetics: TEICOPLANIN A2-4 has a longer half-life and better tissue penetration compared to vancomycin.
Side Effects: TEICOPLANIN A2-4 is associated with fewer side effects, such as nephrotoxicity, compared to vancomycin.
Similar compounds include:
Properties
IUPAC Name |
5-methoxy-6-phenylmethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-9-13-7-8-15(18)14(13)10-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFBVGZOBOAYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292161 | |
Record name | 6-BENZYLOXY-5-METHOXY-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3199-70-0 | |
Record name | NSC80581 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-BENZYLOXY-5-METHOXY-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.